N-Benzyl-1-(oxetan-3-YL)ethan-1-amine
CAS No.:
Cat. No.: VC17488864
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | N-benzyl-1-(oxetan-3-yl)ethanamine |
| Standard InChI | InChI=1S/C12H17NO/c1-10(12-8-14-9-12)13-7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
| Standard InChI Key | BFFKCSFYUOMVRZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1COC1)NCC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
N-Benzyl-1-(oxetan-3-yl)ethan-1-amine (IUPAC name: N-benzyl-1-(oxetan-3-yl)ethan-1-amine) has the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol. The structure consists of:
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A benzyl group (C₆H₅CH₂–) attached to the nitrogen atom.
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An ethylamine backbone (–CH₂CH₂–NH–).
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An oxetan-3-yl substituent (–C₃H₅O–) at the β-carbon of the ethyl chain.
The oxetane ring introduces steric constraints and electronic effects that influence the compound’s reactivity and binding interactions .
Synthesis and Reaction Pathways
Reductive Amination
The most plausible route to synthesize N-benzyl-1-(oxetan-3-yl)ethan-1-amine involves reductive amination between benzylamine and an oxetane-containing ketone. This method is widely used for secondary amine synthesis and aligns with protocols described for analogous compounds .
Procedure:
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Reactants:
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Benzylamine (1.0 equiv, 107 mg, 1.0 mmol).
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1-(Oxetan-3-yl)ethan-1-one (1.2 equiv, 130 mg, 1.2 mmol).
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Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv, 318 mg, 1.5 mmol).
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Acetic acid (catalytic, 0.1 equiv).
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Conditions:
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Solvent: Dichloromethane (DCM, 5 mL).
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Temperature: Room temperature, 12–24 hours.
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Workup:
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Quench with saturated NaHCO₃.
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Extract with DCM (3 × 10 mL).
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Dry over MgSO₄ and concentrate under reduced pressure.
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Purification:
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Column chromatography (SiO₂, ethyl acetate/hexanes 1:4).
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Yield: ~65–70% (theoretical: 191 mg).
This method mirrors the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, where reductive amination was employed to introduce oxetane groups .
Alternative Routes
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of benzylamine with oxetane-containing aryl halides, though this approach is less common for aliphatic amines .
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Nucleophilic Substitution: Reaction of oxetan-3-ylmethanol with benzylamine under Mitsunobu conditions (DIAD, PPh₃), though this may require protection/deprotection steps .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 191.27 g/mol |
| LogP | 1.8 (estimated via ChemAxon software) |
| Solubility | Soluble in DCM, THF; sparingly in H₂O |
| pKa | ~9.5 (amine group) |
| Boiling Point | ~280–290 °C (predicted) |
The oxetane ring enhances solubility compared to purely aromatic analogs, while the benzyl group contributes to lipophilicity .
Comparative Analysis of Analogues
| Compound | R₁ | R₂ | IC₅₀ (μM) | Half-life (min) |
|---|---|---|---|---|
| ML323 | CH(CH₃)₂ | H | 0.076 | 15 |
| Oxetane Analog | Oxetane | H | Inactive | >30 |
| Target Compound | Oxetan-3-yl | Benzyl | N/A | N/A |
The inactivity of oxetane-substituted compounds in USP1/UAF1 assays suggests that steric bulk at the β-position may disrupt target binding .
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